N-(2,3-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(2,3-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Biological Activity
N-(2,3-dimethylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring and a thioacetamide moiety, which are known for their biological activities. The synthesis typically involves:
- Formation of the Thiazole Ring : Utilizing methods such as Hantzsch thiazole synthesis.
- Thioacetamide Formation : Achieved through the reaction of an appropriate thioketone with an amine.
- Final Coupling : The final product is formed by coupling the thiazole derivative with the thioacetamide under specific conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Compounds in this class have demonstrated effectiveness against drug-resistant strains of fungi, including Candida auris and Aspergillus species .
Compound | Activity Type | Target Organism | MIC (μg/mL) |
---|---|---|---|
Compound A | Antibacterial | S. aureus | 32.6 |
Compound B | Antifungal | C. auris | 25.0 |
Compound C | Antifungal | A. niger | 30.0 |
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors in microbial cells, leading to inhibition of critical biological pathways. The presence of both the thiazole ring and the thio group is crucial for binding to these targets, influencing various biochemical processes .
Case Studies
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Potential :
Future Directions
Given the promising biological activities exhibited by this compound and related compounds, future research should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms behind their antimicrobial and anti-inflammatory effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-6-4-8-15(10-12)18-21-19(25-22-18)24-11-17(23)20-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIJRWRKFWUTKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.